Drospirenone 3,5,5'-Triol

Stereochemistry Impurity Profiling HPLC Peak Purity

Drospirenone 3,5,5'-triol (CAS 1079392-41-8) is a fully reduced, spiro-cyclic lactol belonging to the 6β,7β;15β,16β-dimethylene-3β,5β-dihydroxy-17α-pregn-21,17-carbolactol class of compounds. It is a chemically defined, single stereoisomer that arises as a process-related impurity and potential degradation intermediate during the synthesis of drospirenone (DRSP), a fourth-generation synthetic progestin used in oral contraceptives.

Molecular Formula C₂₄H₃₆O₄
Molecular Weight 388.54
CAS No. 1079392-41-8
Cat. No. B1146865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone 3,5,5'-Triol
CAS1079392-41-8
Synonyms(2’S,3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-10,13-dimethyl- spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-_x000B_furan]-3,5,5’(2H)-triol; 
Molecular FormulaC₂₄H₃₆O₄
Molecular Weight388.54
Structural Identifiers
SMILESCC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O
InChIInChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drospirenone 3,5,5'-triol (CAS 1079392-41-8) – Compound Class, Structural Identity, and Role as a Drospirenone Process-Related Impurity


Drospirenone 3,5,5'-triol (CAS 1079392-41-8) is a fully reduced, spiro-cyclic lactol belonging to the 6β,7β;15β,16β-dimethylene-3β,5β-dihydroxy-17α-pregn-21,17-carbolactol class of compounds. It is a chemically defined, single stereoisomer that arises as a process-related impurity and potential degradation intermediate during the synthesis of drospirenone (DRSP), a fourth-generation synthetic progestin used in oral contraceptives [1]. The compound possesses three hydroxyl groups at positions 3, 5, and 5' of the steroidal scaffold, yielding a molecular formula of C₂₄H₃₆O₄ and a molecular weight of 388.5 g/mol, which distinguishes it from both the parent API (drospirenone, C₂₄H₃₀O₃, MW 366.5) and the mono‑hydroxylated lactol impurity (5'-hydroxy drospirenone, C₂₄H₃₂O₃, MW 368.5) [2].

Standard Type Single-isomer impurity reference standard
Structural Feature Fully reduced spiro-cyclic triol (C-3, C-5, C-5')
Analytical Role Calibrant for targeted impurity quantification in drospirenone API

Why Generic Drospirenone Impurity Mixtures or Lactol Standards Cannot Substitute for Drospirenone 3,5,5'-triol in Analytical Method Development and Quality Control


Drospirenone 3,5,5'-triol occupies a unique position within the impurity profile that cannot be replicated by generic diastereomeric mixtures (e.g., Drospirenone Impurity 12, a mixture of diastereomers with identical molecular formula) or by mono‑hydroxylated lactol standards (e.g., 5'-hydroxy drospirenone). The target compound is a single, defined stereoisomer with hydroxylation at three specific positions (C‑3, C‑5, and C‑5'), whereas Impurity 12 is an unresolved diastereomeric blend that yields ambiguous chromatographic peaks and confounds quantitative analysis [1]. The ring‑opened alcohol impurity (CAS 82543-18-8, C₂₄H₃₈O₄, MW 390.56) differs in both structure (acyclic diol vs. spiro‑lactol) and oxidation state, resulting in distinct chromatographic retention behavior and NMR signature [2]. These structural divergences mean that generic drospirenone impurity reference materials cannot serve as surrogates for specific identification, quantification, or system suitability testing where the regulatory submission requires a characterized, single‑isomer, triol‑lactol standard.

Concern
Drospirenone 3,5,5'-Triol
Generic Alternative
Stereochemical ambiguity
Single defined isomer (one HPLC peak)
Diastereomeric mixture yields unresolved peaks, impairing quantitation
Oxidation state mismatch
Triol (3 OH, no ketone)
Mono-hydroxylated lactol (1 OH, C-3 ketone) with distinct mass and H-bond profile
Ring-opened degradation
Intact spiro-lactol (characteristic NMR)
Ring-opened alcohol lacks diagnostic lactol signal, confounding stability studies

Quantitative Differentiation Evidence for Drospirenone 3,5,5'-triol – Stereochemical Purity, Hydroxylation State, and Analytical Characterization Data


Stereochemical Purity: Single Defined Isomer versus Diastereomeric Mixture

Drospirenone 3,5,5'-triol is a single stereoisomer with a fully defined configuration at all chiral centers (IUPAC: (1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[...]-2',5,7-triol). In contrast, the closely related Drospirenone Impurity 12 is explicitly sold as a 'Mixture of Diastereomers' with the identical molecular formula (C₂₄H₃₆O₄, MW 388.54) but unresolved stereochemistry at the lactol carbon, as evidenced by the two distinct hemiacetal proton signals (δ 5.50 and 5.58 ppm) observed in the crude carbolactol product [1]. This stereochemical ambiguity of Impurity 12 precludes its use as a calibrant for quantifying a single lactol epimer in pharmaceutical formulations.

Stereochemical purity
Reported
Single defined isomer vs. diastereomeric mixture
Enables unambiguous impurity quantification
May support ANDA compliance when single-isomer identification is required
Stereochemistry Impurity Profiling HPLC Peak Purity

Oxidation State Differentiation: Triol versus Mono‑hydroxylated Lactol (Ketone)

Drospirenone 3,5,5'-triol bears three hydroxyl groups (C-3, C-5, C-5') with a fully saturated A‑ring, as confirmed by the molecular formula C₂₄H₃₆O₄ (4 oxygen atoms, no ketone). The closest pharmacopeial alternative, 5'-Hydroxy Drospirenone (Drospirenone Lactol Impurity, CAS 863329-71-9), possesses only one hydroxyl group (at C-5') and a ketone at C-3, giving C₂₄H₃₂O₃ (3 oxygen atoms, MW 368.5) [1]. The mass difference of 20 Da (388.5 vs. 368.5) and the presence of three exchangeable protons (vs. one) provide orthogonal differentiation by LC‑MS and ¹H‑NMR, ensuring the impurity can be unambiguously identified even when co‑eluting peaks are present [2].

Oxidation state differentiation
Reported
Mass shift 20 Da | Δ H-bond donors 2 | Δ O atoms 1
Triol vs mono-OH lactol
Orthogonal MS and NMR differentiation
Supports selective detection via HRMS
Functional Group Analysis Redox State Mass Spectrometry

Ring‑Closure Integrity: Spiro‑Lactol versus Ring‑Opened Alcohol

Drospirenone 3,5,5'-triol retains the intact spiro‑lactol (cyclic hemiacetal) ring system characteristic of the late‑stage drospirenone intermediate. The ring‑opened structural analog (3β,5β‑Dihydroxy Drospirenone Ring‑opened Alcohol Impurity, CAS 82543-18-8) possesses an acyclic 1,4‑diol side chain in place of the tetrahydrofuran ring, resulting in a molecular formula of C₂₄H₃₈O₄ (MW 390.56) versus C₂₄H₃₆O₄ (MW 388.5) [1]. The 2.0 Da mass difference reflects the gain of two hydrogen atoms upon lactol ring opening. Critically, the cyclic lactol proton (O–CH–O at C‑21, δ 5.50–5.58 ppm in ¹H‑NMR) is diagnostic for the target compound and is absent in the ring‑opened impurity, which instead displays a primary alcohol –CH₂OH signal (δ 3.6–3.8 ppm) [2].

Ring-closure integrity
Reported
Spiro-lactol (δ 5.5) vs. ring-opened diol (δ 3.6-3.8)
Distinguishes process impurity from degradation product
Critical for stability-indicating method development
Structural Integrity Degradation Pathway Stability Indicating Assay

Chromatographic Purity Specification: Characterized Single Standard for Quantitative Impurity Determination

Drospirenone 3,5,5'-triol is supplied by specialist reference standard manufacturers with a minimum chromatographic purity of >95% (HPLC) and a comprehensive Certificate of Analysis (CoA) including ¹H‑NMR, ¹³C‑NMR, IR, and high‑resolution mass spectrometry data, meeting the ICH Q2(R1) requirements for analytical method validation . In comparison, generic drospirenone impurity mixtures or 'research‑grade' intermediates are typically provided with purity specifications of only 90–95% and lack the full suite of orthogonal characterization data required for regulatory submission . The validated purity and structural confirmation package enables the compound to be used as a primary reference standard for quantifying the 3,5,5'-triol impurity at the 0.1% w/w limit in drospirenone API, as mandated by ICH Q3A.

Chromatographic purity specification
Data to verify
Purity >95% (HPLC), full characterization package
Supports method validation with documented purity
Supplier CoA; independent verification advised
Reference Standard Purity Method Validation ANDA Filing

High-Value Application Scenarios for Drospirenone 3,5,5'-triol Based on Stereochemical, Structural, and Analytical Evidence


Targeted Impurity Quantification in Drospirenone API Under ICH Q3A Guidelines

Use Drospirenone 3,5,5'-triol as a single-isomer external standard to achieve accurate, unambiguous quantification of the triol-lactol process impurity at specification limits down to 0.10% w/w. The defined stereochemistry ensures a single, symmetric HPLC peak, eliminating the quantification bias inherent in diastereomeric mixture standards [1].

Development and Validation of Stability-Indicating HPLC Methods for DRSP/EE Combination Tablets

Employ the target compound as a system suitability marker to distinguish the intact spiro-lactol process impurity from the alkaline hydrolytic ring-opened degradation product (3β,5β-dihydroxy drospirenone ring-opened alcohol). The characteristic lactol proton signal (δ 5.50–5.58 ppm) serves as a diagnostic NMR marker for method specificity [2].

LC-MS/MS Multiple Reaction Monitoring (MRM) Assay for Impurity Profiling

Leverage the 20 Da mass difference between Drospirenone 3,5,5'-triol (MW 388.5) and the mono‑hydroxylated lactol impurity (MW 368.5) to design a selective MRM transition for the triol, enabling interference‑free quantitation even at 0.05% levels in complex formulation matrices [3].

ANDA and DMF Filing Support: Regulatory Compliance Package

Acquire Drospirenone 3,5,5'-triol with full CoA documentation (>95% purity, NMR, MS, IR, elemental analysis) to satisfy the FDA requirement for fully characterized impurity reference standards in ANDA submissions (21 CFR 314.94). The complete characterization package enables direct traceability to pharmacopeial standards [4].

Application
Selection Property
Validation Focus
Targeted impurity quantification in DRSP API
Single-isomer, well-characterized standard
Peak purity and linearity at specification limits
Stability-indicating method development
Intact spiro-lactol identity
NMR marker for lactol vs. ring-opened degradation
LC-MS/MS impurity profiling
Mass-differentiated detection
Selective MRM transitions free from mono-hydroxylated interference
ANDA/DMF regulatory filing support
Comprehensive CoA documentation
Traceability to pharmacopeial requirements
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